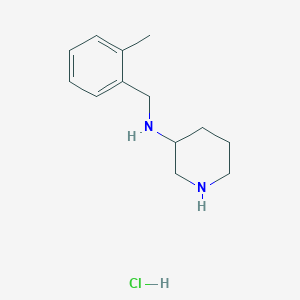

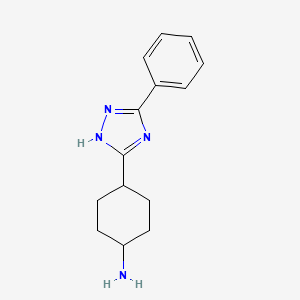

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

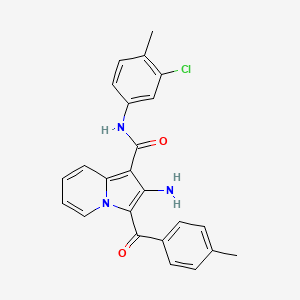

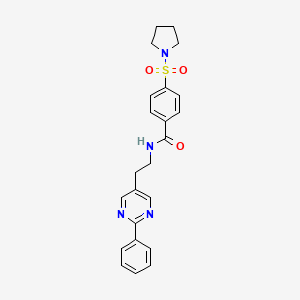

N-(2-Methylbenzyl)piperidin-3-amine hydrochloride, also known as N-Methylbenzylpiperidin-3-amine hydrochloride, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is a derivative of piperidine, a heterocyclic organic compound commonly used in the synthesis of many pharmaceuticals. N-(2-Methylbenzyl)piperidin-3-amine hydrochloride has been shown to have a wide range of biological activities, making it a promising candidate for further research.

科学的研究の応用

Cholinesterase and Monoamine Oxidase Inhibition : A derivative of N-(2-Methylbenzyl)piperidin-3-amine has been identified as a dual inhibitor of cholinesterase and monoamine oxidase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

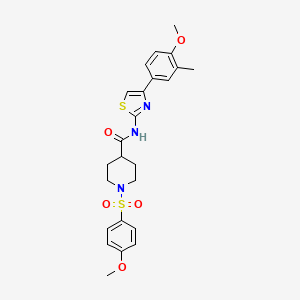

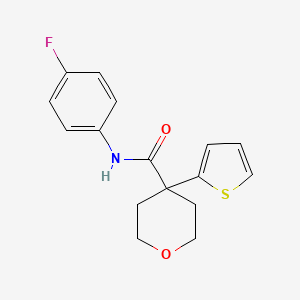

Synthesis of Substituted Piperidines : Research demonstrates efficient approaches to synthesize substituted piperidines, which are valuable in medicinal chemistry (Kim et al., 2007).

Anti-Tubercular Agents : A study on 2,4-diaminoquinazoline derivatives showed the potential of compounds structurally related to N-(2-Methylbenzyl)piperidin-3-amine as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).

DNA Strand Breakage Studies : Piperidine, a core structure in N-(2-Methylbenzyl)piperidin-3-amine, has been studied for its role in DNA strand breakage, particularly at sites of N7-alkylguanines, which is important in understanding DNA damage and repair mechanisms (Mattes et al., 1986).

Redox Properties in Cobalt(III) Complexes : Research on pyridinecarboxamide cobalt(III) complexes, involving piperidine as a ligand, explored the redox properties and potential applications in electrochemistry (Meghdadi et al., 2008).

Synthesis of 4-Chloropiperidines : A method for synthesizing 4-chloropiperidines from homoallylic amines has been developed, demonstrating the versatility of piperidine derivatives in organic synthesis (Ebule et al., 2019).

Antihistaminic N-Heterocyclic 4-Piperidinamines : The synthesis and evaluation of N-(4-piperidinyl)-1H-benzimidazol-2-amines for their antihistaminic activity highlights the potential of piperidine derivatives in developing new antihistamines (Janssens et al., 1985).

β-Aminoketones Synthesis : Piperidine derivatives have been used in the synthesis of β-aminoketones, important intermediates in organic and medicinal chemistry (Makarova et al., 2002).

特性

IUPAC Name |

N-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-11-5-2-3-6-12(11)9-15-13-7-4-8-14-10-13;/h2-3,5-6,13-15H,4,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIIXZOQTXINPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2417633.png)

![N-(2-ethoxyphenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2417634.png)

![2-cyclohexyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2417638.png)

![N-(3-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2417653.png)